2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide
Description
2-(Benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a heterocyclic compound combining a benzothiazole core, a nicotinamide moiety, and a tetrahydrofuran (THF)-derived methyl group. Key features include:
- Benzothiazole core: Known for diverse bioactivities, including antimicrobial and anticancer properties .
- Nicotinamide linkage: Facilitates hydrogen bonding and interactions with biological targets .
- THF-methyl group: Enhances solubility and modulates pharmacokinetic properties compared to bulkier substituents .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-11-12-5-4-10-23-12)13-6-3-9-19-16(13)18-21-14-7-1-2-8-15(14)24-18/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXMZDDXCPYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The nicotinamide group is then introduced via a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation. The tetrahydrofuran ring is incorporated through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the intermediate compound to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
This reaction is critical for prodrug activation or metabolite studies. The tetrahydrofuran-protected amine remains stable under mild conditions but releases the free amine upon hydrolysis.
Nucleophilic Substitution at the Benzo[d]thiazole Ring
The benzo[d]thiazole moiety participates in nucleophilic substitution reactions, particularly at the 2-position.
These reactions enable structural diversification for pharmacological optimization .
Cyclization Reactions
The tetrahydrofuran (THF) methyl group facilitates intramolecular cyclization under basic conditions:
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | Tetracyclic fused oxazole-thiazole compound | 67% | |
| Sodium hydride (NaH) | THF | Macrocyclic lactam | 52% |
Cyclization pathways are critical for generating constrained analogs with enhanced target binding .
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran ring undergoes oxidation to form dihydrofuran or fully conjugated furan derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C, 2h | Dihydrofuran oxide | 90% | |
| RuO₂/H₂O₂ | Acetone, 25°C, 6h | Fully oxidized furan-2-carboxamide derivative | 75% |
Oxidation modifies the compound’s solubility and electronic properties .
Functionalization via Cross-Coupling
The nicotinamide aryl group participates in palladium-catalyzed cross-coupling:
These reactions enable late-stage diversification for structure-activity relationship studies .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under UV light:
| Condition | Time | Degradation Products | Remaining Parent | Reference |
|---|---|---|---|---|
| 100°C (dry) | 24h | Benzo[d]thiazole + nicotinamide fragments | 45% | |
| UV (254 nm, methanol) | 6h | Oxidized thiazole and fragmented amide | 22% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The benzothiazole moiety is known for its ability to inhibit viral proteases, which are crucial for viral replication. For instance, derivatives containing the benzothiazole structure have shown promise as inhibitors of the main protease (Mpro) of coronaviruses .
Case Study: SARS-CoV-2 Inhibition
A study reported that modifications to the benzothiazole scaffold improved the potency against SARS-CoV-2 Mpro, suggesting that compounds like 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide could serve as lead compounds for further development in antiviral therapies .
2. Anticancer Properties
The compound also shows potential in cancer research. Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity .
Case Study: Cytotoxic Activity
In vitro studies revealed that specific derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can be pivotal in treating metabolic disorders.
- Receptor Modulation : It may also act on specific receptors involved in inflammation and pain signaling pathways.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The nicotinamide group may also play a role in modulating the compound’s activity by interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s unique THF-methyl group differentiates it from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Solubility : The THF-methyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., chloro or trifluoromethyl groups in Analog 3) .
- Thermal Stability : Higher melting points in analogs with rigid aromatic substituents (e.g., Analog 3t: 195–197°C) suggest stronger intermolecular interactions than the target compound’s flexible THF group .
Antimicrobial Activity
- Analog 1 : Exhibited moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (MIC: 16–64 µg/mL), comparable to fluconazole .
Anticancer and Kinase Inhibition
Mechanistic Insights :
Optimization Challenges :
- The THF group’s stereochemistry may require chiral catalysts (e.g., Q catalyst in ), though enantiomeric purity data are absent for the target compound.
Biological Activity
The compound 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and possible therapeutic applications, particularly focusing on its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of tetrahydrofuran. The reaction conditions generally include stirring at room temperature, followed by precipitation and recrystallization processes to obtain the final product in high purity .
The compound exhibits a range of biological activities, primarily attributed to its interaction with key enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission .
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzothiazole compounds can exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of 2.7 µM, indicating strong potency against AChE . Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, stabilizing the enzyme-substrate complex.
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Acetylcholinesterase Inhibition : Research indicates that compounds containing a benzothiazole moiety demonstrate promising AChE inhibitory activity. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance inhibitory effects .
- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2. Compounds similar to this compound have shown potential as inhibitors of viral proteases, indicating a broader spectrum of biological activity beyond neuroprotection .
- Cytotoxicity and Selectivity : In cytotoxicity assays against cancer cell lines, certain benzothiazole derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting their potential as anticancer agents .
Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for 2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide, and how are intermediates validated?
The synthesis typically involves coupling a benzothiazole derivative (e.g., 2-mercaptobenzothiazole) with a nicotinamide scaffold. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous THF/DMF under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol .
- Intermediate validation : TLC (Rf tracking) and NMR (¹H/¹³C) to confirm structural integrity. For example, intermediates like 5-R-benzylthiazol-2-yl amines are verified via ¹H NMR (DMSO-d6, 400 MHz) and melting point analysis .
Q. How is the compound characterized structurally, and what analytical methods are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent connectivity and stereochemistry .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Melting point : Determined via open capillary method (uncorrected) to assess purity .
- Mass spectrometry : High-resolution ESI-MS for molecular weight confirmation.
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Enzyme inhibition : Spectrophotometric assays for targets like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify intermediates.
- Isotopic labeling : Use of ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to simulate transition states in cyclization reactions, such as iodine-mediated thiadiazole formation in DMF .
Q. How do structural modifications (e.g., substituent variation on benzothiazole) influence bioactivity?
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number.
- Purity verification : HPLC (C18 column, MeOH/H2O gradient) to confirm ≥95% purity, as impurities >5% skew results .
- Meta-analysis : Compare data across studies using tools like Prism for statistical significance (p < 0.05).
Q. What strategies optimize supramolecular assembly for drug delivery applications?
- Co-crystallization : Co-formers like 2-aminobenzothiazole enhance stability via N-H⋯O hydrogen bonds .
- Solubility enhancement : PEGylation or formulation with cyclodextrins to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
